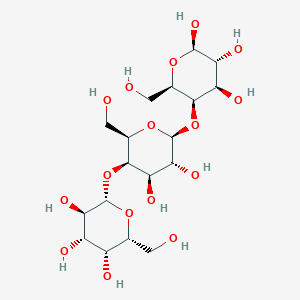![molecular formula C20H24O10 B10769228 (1S,6R,8S,9R,11R,12R,13R,16S,17S)-8-tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10769228.png)
(1S,6R,8S,9R,11R,12R,13R,16S,17S)-8-tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ginkgolide M is a diterpenoid trilactone compound found in the leaves of the Ginkgo biloba treeGinkgolide M, along with other ginkgolides, has been studied for its potential neuroprotective and therapeutic effects, particularly in the context of cerebral ischemic injury .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ginkgolides, including Ginkgolide M, is complex due to their intricate structure. The synthetic routes typically involve multiple steps, including the formation of the core diterpenoid structure and subsequent modifications to introduce the lactone rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product. For example, the preparation of ginkgolide B involves dissolving the compound in distilled water, adding glycerol as a plasticizer, and using hydroxypropyl methylcellulose as a film-forming material .
Industrial Production Methods: Industrial production of ginkgolides often involves extraction from the leaves of the Ginkgo biloba tree. The leaves are subjected to processes such as methanolic extraction, liquid-liquid partitioning, and column chromatography to isolate the ginkgolides. Repeated crystallization is used to purify the compounds .
化学反应分析
Types of Reactions: Ginkgolide M undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of ginkgolides include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations.
Major Products: The major products formed from the reactions of Ginkgolide M depend on the specific reagents and conditions used. For example, oxidation reactions may introduce additional oxygen-containing functional groups, while reduction reactions may remove such groups.
科学研究应用
Chemistry: Ginkgolide M is used as a model compound for studying the synthesis and reactivity of diterpenoid trilactones.
作用机制
The mechanism of action of Ginkgolide M involves its interaction with various molecular targets and pathways. Ginkgolides are known to inhibit platelet-activating factors, which play a role in inflammation and thrombosis. Additionally, ginkgolides modulate neurotransmitter activity by influencing receptors such as glutamate and dopamine receptors . These interactions contribute to the neuroprotective and anti-inflammatory effects of Ginkgolide M.
相似化合物的比较
Ginkgolide M is part of a family of ginkgolides, which includes Ginkgolide A, Ginkgolide B, Ginkgolide C, Ginkgolide J, and Ginkgolide K . Each ginkgolide has a unique arrangement of functional groups, which contributes to its distinct biological activity. For example, Ginkgolide B is known for its potent platelet-activating factor antagonist activity, while Ginkgolide C has additional hydroxyl groups that enhance its solubility and reactivity . Ginkgolide M is unique in its specific arrangement of lactone rings and hydroxyl groups, which influence its chemical reactivity and biological effects.
属性
分子式 |
C20H24O10 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
(1S,6R,8S,9R,11R,12R,13R,16S,17S)-8-tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
InChI |
InChI=1S/C20H24O10/c1-5-6-8(27-13(5)24)10(22)19-12-7(21)9(17(2,3)4)18(19)11(23)14(25)29-16(18)30-20(6,19)15(26)28-12/h5-12,16,21-23H,1-4H3/t5-,6-,7+,8+,9-,10-,11-,12?,16?,18?,19+,20+/m0/s1 |
InChI 键 |
KDKROYXEHCYLJQ-DDQXZYLESA-N |
手性 SMILES |
C[C@H]1[C@H]2[C@H]([C@@H]([C@@]34[C@]25C(=O)OC3[C@@H]([C@H](C46[C@H](C(=O)OC6O5)O)C(C)(C)C)O)O)OC1=O |
规范 SMILES |
CC1C2C(C(C34C25C(=O)OC3C(C(C46C(C(=O)OC6O5)O)C(C)(C)C)O)O)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate](/img/structure/B10769159.png)
![[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate](/img/structure/B10769160.png)
![(2S)-2-(3-carbamimidamidophenyl)-3-[hydroxy(3-phenylpropyl)phosphoryl]propanoic acid](/img/structure/B10769170.png)
![cobalt;3-[(1Z,4Z,10Z,14Z)-7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B10769183.png)
![6,7-Dihydro-2-(methylthio)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10769191.png)
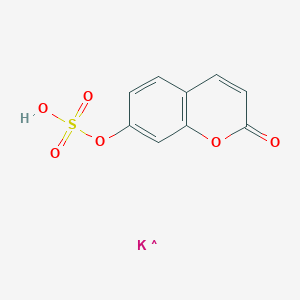
![(2R)-2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol](/img/structure/B10769207.png)
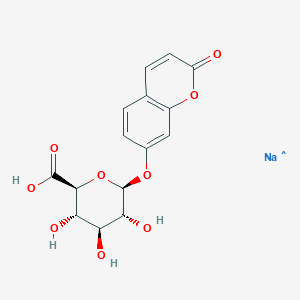
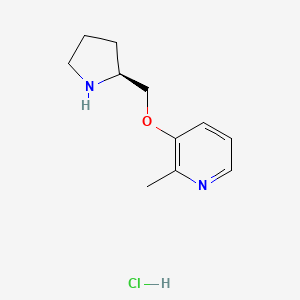
![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B10769235.png)
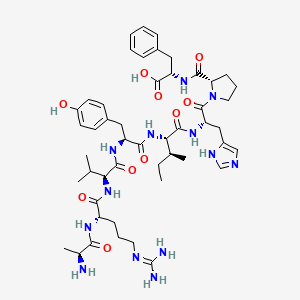
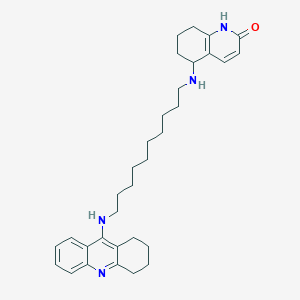
![N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B10769259.png)
